REACTION_CXSMILES
|
[NH2:1]/[C:2](/[C:16]#[N:17])=[C:3](\[NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8])/[C:4]#[N:5].C1(N=C=[O:26])C=CC=CC=1.N/[C:28](=[C:31](\[NH2:34])/[C:32]#N)/[C:29]#N.[C:35](#N)[CH3:36]>>[O:8]=[C:7]1[NH:6][C:3]2[C:4](=[N:5][C:32]([C:31]3[CH:28]=[CH:29][CH:36]=[CH:35][N:34]=3)=[N:1][C:2]=2[C:16]([NH2:17])=[O:26])[N:9]1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N\C(=C(\C#N)/NC(=O)NC1=CC=CC=C1)\C#N
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N/C(/C#N)=C(/C#N)\N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The material was triturated from acetonitrile and diethyl ether
|
Type
|
FILTRATION
|
Details
|
The resultant solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C2=NC(=NC(=C2N1)C(=O)N)C1=NC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.2 mmol | |
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |